6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide typically involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds .
Scientific Research Applications
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-N-(2-hydroxyphenyl)pyrimidine-4-carboxamide
- 6-ethyl-N-(2-chlorophenyl)pyrimidine-4-carboxamide
- 6-ethyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Uniqueness
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its methoxy group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
6-ethyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-3-10-8-12(16-9-15-10)14(18)17-11-6-4-5-7-13(11)19-2/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
WEHOYVLCKRXUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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